molecular formula C16H14O6 B12816056 6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone

6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone

Cat. No.: B12816056
M. Wt: 302.28 g/mol
InChI Key: VAALVBPLSFRYMJ-UHFFFAOYSA-N
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Description

6,14-Dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound, often referred to by its systematic name, is characterized by a rigid, multi-ring framework that includes oxygen atoms and multiple carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps include oxidation and cyclization reactions to introduce the oxygen atoms and carbonyl groups into the structure.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6,14-Dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone is used as a building block for synthesizing more complex molecules. Its rigid structure and multiple functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical research.

Industry

In industry, the compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism by which 6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,12-Dioxahexacyclo[7.6.1.0~2,8~.0~4,6~.0~10,15~.0~11,13~]hexadecane: This compound has a similar multi-ring structure but differs in the arrangement and number of oxygen atoms and carbonyl groups.

    Decahydro-1,45,8-dimethanonaphthalene-2,3,6,7-tetracarboxylic dianhydride: Another related compound with a different ring system and functional groups.

Uniqueness

What sets 6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone apart is its specific arrangement of rings and functional groups, which confer unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone

InChI

InChI=1S/C16H14O6/c17-13-9-3-1-4(10(9)14(18)21-13)8-6-2-5(7(3)8)11-12(6)16(20)22-15(11)19/h3-12H,1-2H2

InChI Key

VAALVBPLSFRYMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4CC(C3C1C5C2C(=O)OC5=O)C6C4C(=O)OC6=O

Origin of Product

United States

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